molecular formula C14H16Cl2N2O3S B2730456 Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride CAS No. 2243515-38-8

Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride

Cat. No. B2730456
CAS RN: 2243515-38-8
M. Wt: 363.25
InChI Key: FZFTVCIOSHXDTB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O3S and its molecular weight is 363.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • A method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including the synthesis of compounds similar to ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, was described. This method involves reactions with various amines and acetylating agents, leading to a range of derivatives (Santilli, Kim, & Wanser, 1971).
  • Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to compounds with promising antimicrobial activity against Staphylococcus aureus, showcasing potential applications in antimicrobial research (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Heterocyclic Chemistry

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, structurally related to the target compound, were used to synthesize various heterocyclic compounds, highlighting the versatility of these compounds in the field of heterocyclic chemistry (Harb et al., 1989).

Chemical Transformations and Synthesis

  • Synthesis and reactions of thieno[2,3-b:4,5-b‘]dipyridines from related compounds demonstrated the potential for creating a variety of systems with heterocyclic rings attached, indicating a broad scope for chemical transformations and synthesis (El-Dean et al., 2009).
  • The hydrolysis and heating of ethyl 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxylates resulted in a series of compounds, demonstrating the compound's utility in synthesizing new heterocyclic compounds containing the cycloalka[e]thieno[2,3-b]pyridine moiety, with potential applications in drug design and discovery (Al‐Sehemi & Bakhite, 2005).

Applications in Drug Synthesis

  • The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives from compounds structurally related to the target compound indicates potential applications in the synthesis of antihypertensive drugs (Kumar & Mashelker, 2006).

Antioxidant Activity

  • Synthesis and reactions of some selenolo[2,3-b]pyridine derivatives, structurally related to the target compound, showed remarkable antioxidant activity, suggesting possible applications in the development of antioxidant agents (Zaki et al., 2017).

properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S.ClH/c1-4-20-14(19)12-11(17-9(18)6-15)10-7(2)5-8(3)16-13(10)21-12;/h5H,4,6H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFTVCIOSHXDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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